6-chloro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one
Description
6-Chloro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonylated pyrrolidine moiety at position 3 and a chlorine substituent at position 6 of the coumarin scaffold. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . The chlorine atom at position 6 may further modulate electronic effects and steric properties, influencing reactivity and bioactivity.
Properties
IUPAC Name |
6-chloro-3-pyrrolidin-1-ylsulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S/c14-10-3-4-11-9(7-10)8-12(13(16)19-11)20(17,18)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYGYJHPQLQIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural analogs of 6-chloro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one , emphasizing differences in substituents, physicochemical properties, biological activities, and structural features.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs.
- Melting Points : The thiazole-pyridinyl analog (m.p. 174–176°C) has a higher melting point than typical coumarins, likely due to π-stacking interactions from the aromatic thiazole-pyridinyl moiety.
Structural and Spectroscopic Insights
- Crystallography : The pyrrolidine-carbonyl analog’s crystal structure (space group P2₁/c) reveals intermolecular hydrogen bonds between the carbonyl group and adjacent molecules, stabilizing the lattice . This contrasts with sulfonyl-containing compounds, where sulfonyl oxygen atoms may participate in stronger dipole interactions.
- Spectral Data : IR spectra of the thiazole-pyridinyl analog confirm the presence of C=O (1718 cm⁻¹) and C=N (1567 cm⁻¹) bonds, while ¹H-NMR data (e.g., δ 1.26 for CH₃) validate synthetic routes .
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